molecular formula C17H21NO4 B14770048 1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid

1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid

Katalognummer: B14770048
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: GLVYFXPAYLHZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of an azetidine ring fused to an indane moiety, with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. The presence of these functional groups and the spirocyclic structure make it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. . This reaction is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the indane moiety and the Boc protecting group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, light source, and reaction time for the aza Paternò–Büchi reaction, as well as subsequent steps to introduce the indane moiety and Boc protecting group. The use of catalysts and solvents that enhance the reaction efficiency and selectivity is also crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The Boc protecting group can be removed or replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or other proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Tert-butoxycarbonylspiro[azetidine-3,2’-indane]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of the azetidine ring, indane moiety, and Boc protecting group makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C17H21NO4

Molekulargewicht

303.35 g/mol

IUPAC-Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroindene-2,3'-azetidine]-2'-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(13(18)14(19)20)8-11-6-4-5-7-12(11)9-17/h4-7,13H,8-10H2,1-3H3,(H,19,20)

InChI-Schlüssel

GLVYFXPAYLHZJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC3=CC=CC=C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.